molecular formula C8H6BrF B1322714 1-Bromo-3-fluoro-5-vinylbenzene CAS No. 627527-35-9

1-Bromo-3-fluoro-5-vinylbenzene

Cat. No. B1322714
CAS RN: 627527-35-9
M. Wt: 201.04 g/mol
InChI Key: OIRAMMQQPWYJAO-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-vinylbenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-3-fluorobenzene and various bromo-substituted benzenes have been studied for their chemical and physical properties, as well as their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms, such as bromine or fluorine. While the provided papers do not detail the synthesis of 1-Bromo-3-fluoro-5-vinylbenzene specifically, they do discuss the synthesis of related compounds. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-3-fluoro-5-vinylbenzene by incorporating a vinyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can affect the geometry and normal modes of vibrations of the benzene ring. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the influence of bromine and fluorine atoms on the geometry of benzene . X-ray structure determinations of various bromo-substituted benzenes reveal diverse packing motifs and interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant for understanding the structure of 1-Bromo-3-fluoro-5-vinylbenzene .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including polymerization and carbonylative transformations. Bromobenzene, for instance, acts as a photosensitizer for the polymerization of vinyl compounds . The carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles leads to the formation of six-membered heterocycles . These studies suggest that 1-Bromo-3-fluoro-5-vinylbenzene could also engage in similar reactions, potentially serving as a monomer in polymerization or as a substrate in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are characterized by spectroscopic methods and computational calculations. The FT-IR and FT-Raman spectra, along with DFT calculations, provide detailed information on the vibrational frequencies and molecular geometry of 1-bromo-3-fluorobenzene . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, are also studied, which could be relevant for understanding the properties of 1-Bromo-3-fluoro-5-vinylbenzene . Additionally, the crystal structure and molecular conformation of bromodurene, a tetramethyl-substituted bromobenzene, have been investigated, which may offer insights into the solid-state properties of similar compounds .

Scientific Research Applications

Polymerization and Block Copolymerization

1-Bromo-3-fluoro-5-vinylbenzene can be used as an initiator in the polymerization of various vinyl monomers, such as styrene and tert-butyl acrylate. These initiators facilitate the formation of polymers with precise structures, useful in creating materials with specific properties (Gao et al., 2014).

Cycloaddition Reactions

This compound is involved in cycloaddition reactions, which are critical in synthesizing organic compounds with complex structures. For instance, its derivatives participate in [3+2] cycloaddition reactions, useful in creating isoxazolines with potential applications in various chemical industries (El Idrissi et al., 2021).

Suzuki-Miyaura Coupling Reactions

In Suzuki-Miyaura coupling reactions, 1-Bromo-3-fluoro-5-vinylbenzene acts as a substrate for creating fluorinated biphenyl derivatives. These reactions are significant in the pharmaceutical industry for synthesizing complex molecules (Sadeghi Erami et al., 2017).

Electrochemical Reactions

Electrochemical fluorination of halobenzenes, including 1-Bromo-3-fluoro-5-vinylbenzene, is significant for understanding the mechanisms of fluorination in various organic compounds. This process is crucial in the pharmaceutical and agrochemical industries for the production of fluorinated organic compounds (Horio et al., 1996).

Fluorogenic Derivatization and Spectroscopy

The compound is used in fluorogenic derivatization methods, particularly in the Heck coupling reaction, to extend emission wavelengths of derivatives. This application is essential in analytical chemistry for detecting and analyzing various aryl bromides (Higashijima et al., 2020).

properties

IUPAC Name

1-bromo-3-ethenyl-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRAMMQQPWYJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-vinylbenzene

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